molecular formula C9H11N3 B1293724 Benzimidazole, 1-(2-aminoethyl)- CAS No. 55661-34-2

Benzimidazole, 1-(2-aminoethyl)-

Cat. No. B1293724
CAS RN: 55661-34-2
M. Wt: 161.2 g/mol
InChI Key: LXZGUUDIJIOTJB-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-aminoethyl)-: Comprehensive Analysis

Benzimidazole and its derivatives are a class of compounds with a wide range of biological activities. The core structure of benzimidazole is synthesized through the condensation of o-phenylenediamine with formic acid. One of the most significant naturally occurring benzimidazole compounds is N-ribo-syldimethylbenzimidazole, which is an axial ligand for cobalt in vitamin B12. Benzimidazole derivatives are known for their therapeutic potential, including antiulcer and anthelmintic properties. They also exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities .

Synthesis Analysis

The synthesis of 1-(2-aminoethyl) benzimidazole derivatives involves various strategies. For instance, 1-aminoalkyl-2-benzyl-nitro-benzimidazoles have been synthesized, with some showing strong analgesic activity. A specific derivative was found to be significantly more potent than morphine . Another synthesis route involves phenylthioureas or 2-chloro-1H-benzimidazole to produce 2-amino-1H-benzimidazoles with notable antiinflammatory and analgesic activities . Additionally, novel benzimidazole derivatives have been synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, with their ultraviolet spectral behavior being examined .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was analyzed using DFT calculations, which showed good agreement with experimental values. The study included NBO analysis and frontier molecular orbitals, providing insight into the electronic structure of the compound .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, 1,2-substituted benzimidazoles were synthesized and tested for anti-HIV activity, although they were found to be less potent than a related thiazolo[3,4-a]benzimidazole compound . Additionally, 1-[(substituted carbamoyl)amino]-1H,3H-1λ5-[1,3,2]oxazaphospholo[3,4-a]benzimidazol-1-ones were synthesized and showed moderate antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their crystal structure determination provided insights into the tautomeric forms and the delocalization within the molecule. These properties are crucial for understanding the interaction of these compounds with biological targets and their potential antiproliferative activity . Additionally, the Mannich bases of benzimidazole derivatives were synthesized and evaluated for anti-inflammatory and analgesic responses, indicating the significance of the benzimidazole moiety in bioactivity .

Scientific Research Applications

Antifungal Activity

Benzimidazole derivatives have been explored for their potential antifungal activities. A study by Khabnadideh et al. (2012) synthesized various benzimidazole derivatives and tested their effectiveness against fungal species like Candida, Aspergillus, and dermatophytes, finding that certain derivatives exhibited significant antifungal properties (Khabnadideh et al., 2012).

Fungicide and Anthelminthic Applications

Davidse (1986) discussed the widespread use of benzimidazoles in agriculture and veterinary medicine as fungicides and anthelminthic drugs. The study also highlighted their experimental use in cancer chemotherapy, focusing on the specific inhibition of microtubule assembly by bioactive benzimidazoles (Davidse, 1986).

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. A study by Tahlan et al. (2019) utilized molecular docking techniques to evaluate a dataset of synthesized benzimidazole compounds for in vitro anticancer activity, identifying several compounds with significant anticancer potential (Tahlan et al., 2019).

Anti-Inflammatory Agents

Benzimidazole derivatives are being explored as new anti-inflammatory drugs. Veerasamy et al. (2021) reviewed the structure-activity relationship of benzimidazoles as anti-inflammatory agents, noting their promising therapeutic potential and interaction with various receptors and proteins involved in inflammation (Veerasamy et al., 2021).

Antimicrobial Properties

Benzimidazole derivatives have shown promising results as antimicrobial agents. Aderohunmu et al. (2017) synthesized N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives and found them to exhibit broad-spectrum antimicrobial activity, suggesting their potential for future drug development (Aderohunmu et al., 2017).

H1-Antihistaminic Agents

Iemura et al. (1986) synthesized a series of benzimidazoles to test for H1-antihistaminic activity. They found that certain derivatives exhibited potent activity, indicating their potential for clinical evaluation in treating allergies (Iemura et al., 1986).

Safety And Hazards

Benzimidazole should be handled with care. It is advised to avoid contact with skin and eyes, and not to breathe dust . Ensure adequate ventilation and avoid dust formation. Wear personal protective equipment/face protection .

Future Directions

Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent benzimidazole-containing drugs .

properties

IUPAC Name

2-(benzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUDIJIOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204184
Record name Benzimidazole, 1-(2-aminoethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 1-(2-aminoethyl)-

CAS RN

55661-34-2
Record name 1H-Benzimidazole-1-ethanamine
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Record name Benzimidazole, 1-(2-aminoethyl)-
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Record name Benzimidazole, 1-(2-aminoethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IB Obot, DD Macdonald, ZM Gasem - Corrosion Science, 2015 - Elsevier
The use of computational chemistry as a tool in the design and development of organic corrosion inhibitors has been greatly enhanced by the development of density functional theory (…
Number of citations: 884 www.sciencedirect.com

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